1-(4-Amino-2-chlorophenyl)ethanone
Description
Contextualization of Aminophenyl Ethanones within Synthetic Organic Chemistry
Aminophenyl ethanones are a prominent subclass of substituted ethanones that feature an amino group (-NH2) on the phenyl ring. These compounds are of particular interest as they possess two reactive sites: the amino group and the acetyl group (ethanone). This dual functionality makes them exceptionally useful as intermediates. researchgate.net Research has extensively documented the role of 1-(4-substituted-aminophenyl) ethanones as foundational materials for creating a diverse range of heterocyclic systems. researchgate.netbenthamdirect.com
These heterocyclic structures, which include thiophenes, oxazoles, triazoles, pyrimidines, pyridines, and quinolones, are of high interest for their potential biological and medicinal applications. researchgate.netdoaj.org The aminophenyl ethanone (B97240) structure provides the necessary backbone that, through various condensation and cyclization reactions, can be elaborated into these more complex, ring-based systems. researchgate.net For instance, the parent compound for the subject of this article, 4-aminoacetophenone, is widely used in reactions to form chalcones, which are then cyclized to produce substituted pyrimidines and other heterocyclic derivatives. researchgate.net
Significance of Halogenated Aminophenyl Ethanones in Contemporary Organic and Medicinal Chemistry Research
The introduction of a halogen atom, such as chlorine, onto the aminophenyl ethanone scaffold creates a halogenated aminophenyl ethanone, a class of compounds with enhanced synthetic potential. The compound 1-(4-Amino-2-chlorophenyl)ethanone is a prime example of this structural motif. aablocks.comchemscene.comclearsynth.com
The significance of the halogen atom is multifaceted. Firstly, it modifies the electronic properties of the aromatic ring, influencing the reactivity of the other functional groups. Secondly, and often more importantly, the halogen (in this case, chlorine) serves as a versatile functional handle. It can act as a leaving group in nucleophilic substitution reactions or participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at a specific position on the ring. This capability is crucial for the targeted synthesis of complex molecules in medicinal chemistry, where precise structural modifications are often required to optimize biological activity.
The synthesis of this compound hydrochloride has been reported through the chlorination of 4-aminoacetophenone, demonstrating a direct pathway to this valuable intermediate. researchgate.net The presence of the chlorine atom in such compounds is a key feature in the design of pharmacologically promising agents, as seen in the synthesis of various heterocyclic structures like pyrrol-3-ones from related chlorinated precursors. mdpi.com
Chemical and Physical Data
The properties of this compound are well-documented in chemical literature, providing a foundation for its use in laboratory synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 72531-23-8 | aablocks.comchemscene.comclearsynth.com |
| Molecular Formula | C₈H₈ClNO | aablocks.comchemscene.comclearsynth.com |
| Molecular Weight | 169.61 g/mol | chemscene.comclearsynth.com |
| Appearance | Solid | aablocks.com |
| Hydrogen Bond Donor Count | 1 | aablocks.com |
| Hydrogen Bond Acceptor Count | 2 | aablocks.com |
| Rotatable Bond Count | 1 | aablocks.com |
| SMILES | Nc1ccc(c(c1)Cl)C(=O)C | aablocks.com |
Mentioned Compounds
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| This compound hydrochloride |
| 1-(4-substituted-aminophenyl)ethanone |
| 1-(3-Aminophenyl)ethanone |
| 1-(4-Aminophenyl)-2-chloroethanone |
| 1-(4-aminophenyl)ethanone |
| 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride |
| 4-aminoacetophenone |
| Buchwald-Hartwig Reaction |
| Coumarin (B35378) |
| Heck Reaction |
| Imidazopyrimidine |
| Oxazole (B20620) |
| Pyridine (B92270) |
| Pyridoimidazole |
| Pyrimidine (B1678525) |
| Pyrrol-3-one |
| Quinoline |
| Suzuki Reaction |
| Thiazole (B1198619) |
| Thiophene |
| Triazole |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-amino-2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWDKRVMIBKYQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508441 | |
| Record name | 1-(4-Amino-2-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72531-23-8 | |
| Record name | 1-(4-Amino-2-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 Amino 2 Chlorophenyl Ethanone and Its Derivatives
Established Synthetic Routes to 1-(4-Amino-2-chlorophenyl)ethanone
The synthesis of this compound can be achieved through several methodologies, primarily involving the modification of a pre-existing aromatic core or building the molecule through de novo approaches.
Strategies Involving 4-Aminoacetophenone Chlorination
A common and direct method for the preparation of this compound is the regioselective chlorination of 4-aminoacetophenone. One reported method involves the use of a polystyrene-supported (dichloroiodo)benzene reagent for the chlorination of 4-aminoacetophenone, which yields this compound hydrochloride. researchgate.net This method is described as a facile, one-pot preparation. researchgate.net The reaction can be carried out using reagents such as sodium hypochlorite (B82951) (5%) in the presence of hydrochloric acid and water at room temperature over 12 hours. researchgate.net
Alternative Pathways for De Novo Synthesis
While direct chlorination is a primary route, alternative de novo syntheses can also be envisioned, although specific examples for this compound are less commonly detailed in the literature. De novo synthesis, in a general sense, involves the construction of the target molecule from simpler, acyclic precursors. nih.gov Such pathways could theoretically involve the Friedel-Crafts acylation of a suitably substituted aniline (B41778) derivative or the cyclization of precursors to form the aromatic ring with the desired substitution pattern.
Derivatization Approaches from this compound
The presence of three reactive sites—the amino group, the acetyl group, and the chlorinated aromatic ring—makes this compound a versatile starting material for the synthesis of a wide range of derivatives.
Acylation Reactions
The amino group of this compound can readily undergo acylation reactions. For instance, treatment with acetyl chloride in a suitable solvent like dichloromethane (B109758) can lead to the formation of the corresponding N-acetyl derivative. researchgate.net This reaction is a standard method for protecting the amino group or for introducing a new functional moiety into the molecule.
Condensation Reactions with Carbonyl Compounds and Amines
The acetyl group of this compound is a key functional group for condensation reactions. These reactions typically involve the formation of a new carbon-carbon or carbon-nitrogen bond.
Condensation with Carbonyl Compounds:
Aldol-type Condensations: The methyl group of the acetyl moiety can be deprotonated to form an enolate, which can then react with various aldehydes and ketones in what are known as Claisen-Schmidt or mixed aldol (B89426) condensations. researchgate.netlatech.edu These reactions lead to the formation of α,β-unsaturated ketones, commonly known as chalcones. researchgate.net
Condensation with N,N-Dimethylformamide Dimethyl Acetal (B89532): This reagent can react with the active methyl group of the acetyl moiety to form enaminones, which are versatile intermediates for the synthesis of various heterocyclic compounds. osi.lv
Condensation with Amines:
The carbonyl group can react with primary amines to form Schiff bases or imines.
Reaction with hydroxylamine (B1172632) leads to the formation of oximes. For example, treatment of a related acetophenone (B1666503) derivative with hydroxylamine hydrochloride and sodium acetate (B1210297) in propan-2-ol resulted in the corresponding oxime. nih.gov
Below is a table summarizing examples of condensation reactions involving acetophenone derivatives.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 4-Aminoacetophenone | Aromatic aldehydes | Chalcones | researchgate.net |
| 1-(2,4-Dihydroxyphenyl)ethanone | N,N-Dimethylformamide dimethyl acetal | Isoflavone | osi.lv |
| 2-((4-Acetylphenyl)amino)-1-phenylethan-1-one | Hydroxylamine hydrochloride | Oxime | nih.gov |
Cyclization Reactions for Heterocyclic Systems
This compound and its derivatives are valuable precursors for the synthesis of a variety of heterocyclic systems. The specific heterocyclic ring formed depends on the nature of the derivatized starting material and the cyclizing agent used.
Thiazoles: Condensation of an ethanone (B97240) derivative with thiourea (B124793) in the presence of iodine can yield thiazole (B1198619) derivatives. researchgate.net
Pyrazolines: Chalcones derived from acetophenones can undergo cyclocondensation with hydrazine (B178648) hydrate (B1144303) in acetic acid or formic acid to afford N-acetyl and N-formyl pyrazoline derivatives, respectively. researchgate.net
Pyrimidines: Amino-linked chalcones can react with guanidine (B92328) hydrochloride in the presence of a strong base like sodium hydride in DMF to produce aminopyrimidines. researchgate.net
Oxazines: Chalcones can be cyclized with urea (B33335) to form oxazine (B8389632) derivatives. researchgate.net
Indazoles: The oxime of a related 2'-aminoacetophenone (B46740) can undergo intramolecular electrophilic amination to form a 3-methyl-1H-indazole. orgsyn.org
Pyrrol-3-ones: While not directly starting from this compound, a related intramolecular cyclization of an aminoacetylenic ketone, which could be conceptually derived from a similar precursor, leads to the formation of a pyrrol-3-one derivative. mdpi.com
The table below provides an overview of heterocyclic systems synthesized from acetophenone derivatives.
| Starting Material Derivative | Reagent(s) | Heterocyclic Product | Reference |
| Ethanone derivative | Thiourea, Iodine | Thiazole | researchgate.net |
| Chalcone (B49325) | Hydrazine hydrate | Pyrazoline | researchgate.net |
| Amino linked chalcone | Guanidine hydrochloride | Aminopyrimidine | researchgate.net |
| Chalcone | Urea | Oxazine | researchgate.net |
| 2'-Aminoacetophenone oxime | Triethylamine, Iodine | 3-Methyl-1H-indazole | orgsyn.org |
| Aminoacetylenic ketone | KOH | Pyrrol-3-one | mdpi.com |
Other Functional Group Interconversions and Transformations
The chemical structure of this compound, with its amino and acetyl groups, offers a versatile platform for a variety of functional group interconversions and subsequent transformations. These reactions are crucial for the synthesis of a wide array of derivatives with potential applications in various fields of chemistry.
One common transformation involves the acylation of the amino group. For instance, the reaction of 1-(4-aminophenyl)ethanone with acetyl chloride in dichloromethane leads to the formation of N-(4-acetylphenyl)acetamide. researchgate.net This acetamide (B32628) can then undergo further reactions, such as Claisen-Schmidt condensation with aldehydes like 6-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde in the presence of pyrrolidine (B122466) in ethanol. researchgate.net
Another significant functional group interconversion is the transformation of the amino group into other functionalities. For example, the amino group can be converted to a nitro group through nitration. The resulting nitro derivative can then be hydrolyzed. researchgate.net Reduction of the nitro group can be achieved using reagents like sodium sulfide (B99878) to yield a diamino compound. researchgate.net
The ketone functional group also provides a handle for various transformations. For example, the carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride, forming the corresponding alcohol. researchgate.net This alcohol can then be dehydrated to form a styrene (B11656) derivative. researchgate.net
Furthermore, the aromatic ring of this compound can participate in electrophilic aromatic substitution reactions. For example, chlorination of 4-aminoacetophenone can yield this compound hydrochloride. researchgate.net
The amino and acetyl groups can also be involved in cyclization reactions to form heterocyclic compounds. For instance, condensation of an ethanone derivative with thiourea in the presence of iodine can lead to the formation of a thiazole derivative. researchgate.net This thiazole can undergo further modifications, such as acetylation or condensation with aldehydes. researchgate.net
Optimization of Synthetic Reaction Conditions and Yields
Influence of Catalysts and Reagents on Reaction Efficiency
The choice of catalysts and reagents plays a pivotal role in directing the outcome and efficiency of synthetic transformations involving this compound. For instance, in the synthesis of pyridine (B92270) derivatives from related aminoxazoles, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) ((PPh₃)₄Pd) are crucial for facilitating Stille and Suzuki coupling reactions. researchgate.net
The synthesis of this compound hydrochloride from 4-aminoacetophenone involves a chlorination step. researchgate.net The reagents used for this transformation, such as sodium hypochlorite (NaOCl) in the presence of hydrochloric acid (HCl), are critical for the successful introduction of the chlorine atom at the ortho position to the amino group. researchgate.net
In the formation of thiazole derivatives from ethanone precursors, iodine acts as a catalyst for the condensation reaction with thiourea. researchgate.net Similarly, in the subsequent condensation of the resulting aminothiazole with aldehydes, a catalytic amount of piperidine (B6355638) is employed to facilitate the formation of the imino derivative. researchgate.net
The table below summarizes the catalysts and reagents used in various transformations related to this compound and its derivatives.
| Transformation | Catalyst/Reagent | Function |
| Stille/Suzuki Coupling | (PPh₃)₄Pd | Cross-coupling catalyst |
| Chlorination | NaOCl, HCl | Chlorinating agents |
| Thiazole Synthesis | Iodine | Condensation catalyst |
| Imine Formation | Piperidine | Condensation catalyst |
Solvent Effects in Diverse Synthetic Transformations
The choice of solvent can significantly impact the rate, yield, and selectivity of a chemical reaction. In the synthesis of derivatives of this compound, various solvents are employed depending on the specific transformation.
For instance, in a study on the synthesis of 2-arylazo-biphenyl-4-carboxamides from hydrazonals, 1,4-dioxane (B91453) was identified as the optimal solvent, leading to the chemoselective formation of the desired product in high yield under microwave irradiation. nih.gov In contrast, using other solvents like methanol, ethanol, or DMF resulted in a mixture of products. nih.gov
The synthesis of salicylanilides, a related class of compounds, has traditionally utilized high-boiling solvents such as xylene, chlorobenzene, or toluene. nih.gov However, modern approaches often explore solvent-free conditions to enhance the sustainability of the process.
The table below highlights the solvents used in different synthetic steps related to this compound and its derivatives.
| Reaction Type | Solvent(s) | Role of Solvent |
| Chemoselective Amide Synthesis | 1,4-Dioxane | Directs reaction pathway, enhances selectivity |
| Traditional Salicylanilide Synthesis | Xylene, Chlorobenzene, Toluene | High-boiling medium for condensation |
Application of Microwave-Assisted Synthesis for Enhanced Productivity
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. anton-paar.com This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, resulting in rapid temperature elevation and accelerated reaction rates. anton-paar.com
In the context of synthesizing derivatives of this compound, microwave irradiation has been shown to be highly effective. For example, the synthesis of researchgate.netvanderbilt.eduoxazine derivatives, which can be conceptually related to derivatives of this compound, demonstrated significantly shorter reaction times and higher yields when conducted under microwave irradiation compared to conventional heating. arkat-usa.org A one-pot, multicomponent reaction that took 5-8 hours at room temperature was completed in just 3-5 minutes at 100°C under microwave conditions, with improved yields. arkat-usa.org
Similarly, in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction, microwave irradiation resulted in yields of 89-98% within 10-20 minutes, whereas conventional heating only produced 15-25% yield. chemrxiv.org This highlights the substantial enhancement in productivity offered by microwave technology. The rapid and uniform heating provided by microwaves can also minimize the formation of byproducts, leading to cleaner reactions and simpler purification processes. anton-paar.comarkat-usa.org
The following table compares conventional and microwave-assisted synthesis for related heterocyclic compounds.
| Synthesis | Method | Reaction Time | Yield |
| researchgate.netvanderbilt.eduOxazine Derivatives | Conventional | 5-8 hours | Moderate |
| researchgate.netvanderbilt.eduOxazine Derivatives | Microwave | 3-5 minutes | High |
| 3,4-Dihydropyrimidin-2(1H)-ones | Conventional | - | 15-25% |
| 3,4-Dihydropyrimidin-2(1H)-ones | Microwave | 10-20 minutes | 89-98% |
Exploration of Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its derivatives, there is a growing emphasis on adopting more environmentally benign methodologies.
One key aspect of green chemistry is the use of alternative, less hazardous solvents. For instance, the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, has been explored as a green reaction medium. mdpi.com These solvents are often biodegradable, have low toxicity, and can be recycled and reused, significantly reducing waste. mdpi.com In the synthesis of a 2-amino imidazole (B134444) derivative, the use of a choline chloride/urea DES allowed for the isolation of the product by simple filtration, and the solvent could be recycled for multiple reaction cycles without a significant drop in yield. mdpi.com
Furthermore, the development of catalytic reactions is a cornerstone of green chemistry. Catalysts, used in small amounts, can replace stoichiometric reagents, leading to less waste and higher atom economy. The use of palladium catalysts in coupling reactions and base catalysts like cesium carbonate in multicomponent reactions are examples of this principle in action. researchgate.netarkat-usa.org
The pursuit of green synthetic routes for this compound and its derivatives is an ongoing effort, with a focus on improving the environmental footprint of chemical manufacturing.
Chemical Reactivity and Mechanistic Investigations of 1 4 Amino 2 Chlorophenyl Ethanone
Reactivity Profile of the Ethanone (B97240) Carbonyl Moiety
The carbonyl group of the ethanone substituent is a primary site for nucleophilic attack and condensation reactions, characteristic of ketones.
Nucleophilic Addition Reactions
The carbon atom of the carbonyl group in 1-(4-Amino-2-chlorophenyl)ethanone is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles. In these reactions, the nucleophile adds to the carbonyl carbon, and the π-bond of the carbonyl group is broken, with the electrons moving to the oxygen atom to form an alkoxide intermediate. Subsequent protonation of the alkoxide yields the final addition product.
While specific studies on nucleophilic addition to this compound are not extensively documented, its reactivity can be inferred from the general behavior of ketones. Stronger nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and acetylides, are expected to favor 1,2-addition to the carbonyl group. youtube.com Weaker nucleophiles, on the other hand, may participate in other types of reactions, such as condensation.
Condensation Reactions with Aldehydes and Primary Amines
The carbonyl group of this compound readily undergoes condensation reactions with various aldehydes and primary amines. These reactions typically involve the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a new carbon-nitrogen double bond.
For instance, the condensation of this compound hydrochloride with other reagents can lead to the formation of imino derivatives. researchgate.net Similarly, related aminophenyl ethanones, like 4-aminoacetophenone, are known to condense with various aldehydes in the presence of a base catalyst (e.g., KOH in methanol) in what is known as a Claisen-Schmidt condensation to form chalcones. researchgate.net These chalcones can then undergo further cyclocondensation reactions. researchgate.net
The general mechanism for imine formation from a ketone and a primary amine involves the formation of a hemiaminal intermediate, which then eliminates a molecule of water to yield the imine, also known as a Schiff base. beilstein-journals.org
Reactivity of the Aromatic Amino Group
The primary amino group attached to the aromatic ring is a key site for a variety of chemical transformations, including acylation, amidation, and reactions leading to imine and hydrazone derivatives.
Acylation and Amidation Reactions
The nitrogen atom of the amino group in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to acylation and amidation reactions. These reactions involve the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base to neutralize the acid byproduct.
While direct acylation examples for this compound are not prevalent in the reviewed literature, the reactivity of the analogous 4-aminoacetophenone provides insight. For example, 4-aminoacetophenone can undergo sulphonation to form 4-(methylsulfonylamino)acetophenone. researchgate.net The general principle of N-acylation is a fundamental reaction of aromatic amines.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 4-Aminoacetophenone | Sulfonylating agent | Sulfonamide | researchgate.net |
| Amino Acid | Acyl donor (e.g., undecylenoic acid) | N-acylated amino acid | nih.gov |
Reactions Leading to Imine and Hydrazone Derivatives
The amino group of this compound can also react with carbonyl compounds to form imines. More significantly, it can be a precursor for the synthesis of hydrazones. Hydrazones are formed by the reaction of a carbonyl compound with a hydrazine (B178648) derivative. wikipedia.org In the context of this compound, while the primary amino group itself can react, it is more commonly the carbonyl group that reacts with hydrazines to form hydrazones. wikipedia.orgnih.govnih.gov
The formation of hydrazones from ketones or aldehydes and hydrazine or its derivatives is a well-established reaction. wikipedia.orgnih.govnih.govtaylorandfrancis.com For example, 1-(4-chlorophenyl)ethanone reacts with hydrazine to form (1Z)-1-(4-chlorophenyl)ethanone hydrazone. chemsynthesis.com The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration.
| Carbonyl Compound | Hydrazine Derivative | Product | Reference |
| Aldehydes/Ketones | Hydrazine | Hydrazone | wikipedia.org |
| Aldehydes/Ketones | Phenylhydrazine | Phenylhydrazone | taylorandfrancis.com |
| 1-Adamantyl carbohydrazide | Substituted benzaldehydes/acetophenones | Hydrazide-hydrazones | nih.gov |
Reactivity of the Chlorophenyl Moiety
The chloro substituent on the phenyl ring of this compound is generally unreactive towards nucleophilic attack under standard conditions. However, its reactivity can be enhanced in nucleophilic aromatic substitution (SNAr) reactions under specific conditions.
For a nucleophilic aromatic substitution to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (in this case, the chlorine atom). wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.orglumenlearning.com These electron-withdrawing groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. wikipedia.orgyoutube.comlibretexts.orglumenlearning.com
| Aromatic Halide | Nucleophile | Conditions | Product | Reference |
| 2,4-Dinitrochlorobenzene | Hydroxide (B78521) | Basic solution in water | 2,4-Dinitrophenol | youtube.com |
| 1-Chloro-2,4-dinitrobenzene | Dimethylamine | Ethanol, room temperature | N,N-Dimethyl-2,4-dinitroaniline | libretexts.orglumenlearning.com |
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The regioselectivity of this reaction on this compound is determined by the cumulative directing effects of its substituents. The aromatic ring has three available positions for substitution: C3, C5, and C6.
The directing effects of the individual substituents are as follows:
Amino (-NH2) group: A powerful activating group due to its ability to donate electron density to the ring via resonance (+R effect). It is a strong ortho-, para-director. libretexts.org
Acetyl (-COCH3) group: A deactivating group due to its electron-withdrawing nature through both inductive (-I) and resonance (-R) effects. It is a meta-director. libretexts.org
Chloro (-Cl) group: A deactivating group due to its strong electron-withdrawing inductive effect (-I), but it directs incoming electrophiles to the ortho and para positions due to resonance donation from its lone pairs (+R effect). libretexts.orglibretexts.org
When multiple substituents are present, the most powerful activating group generally controls the position of substitution. khanacademy.org In this molecule, the amino group is the strongest activator and its directing effect is paramount. The acetyl and chloro groups are deactivating.
The synthesis of this compound itself from 4-aminoacetophenone involves an electrophilic chlorination reaction. This substitution occurs at the C2 position, which is ortho to the strongly activating amino group and meta to the deactivating acetyl group, highlighting the dominance of the amino group's directing effect. researchgate.net
For subsequent EAS reactions on this compound, the amino group directs incoming electrophiles to its ortho (C3, C5) and para (already substituted) positions. The acetyl group directs to its meta positions (C3, C5), and the chloro group directs to its ortho (C3) and para (C5) positions. All three substituents, therefore, direct towards the C3 and C5 positions. Given the powerful activating nature of the amino group, electrophilic attack is highly favored at these positions. Steric hindrance from the adjacent acetyl group might slightly disfavor the C6 position.
Table 1: Directing Effects of Substituents on this compound for Electrophilic Aromatic Substitution
| Substituent (Position) | Activating/Deactivating Effect | Directing Effect | Favored Positions |
|---|---|---|---|
| -COCH3 (C1) | Deactivating (-I, -R) | Meta | C3, C5 |
| -Cl (C2) | Deactivating (-I), Ortho, Para-Directing (+R) | Ortho, Para | C3, C5 |
| -NH2 (C4) | Strongly Activating (+R) | Ortho, Para | C3, C5 |
Consideration of Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic Aromatic Substitution (SNAr) is another possible reaction pathway, typically involving the displacement of a leaving group (in this case, the chloride) by a nucleophile. nih.gov The feasibility of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The reaction generally follows an addition-elimination mechanism, proceeding through a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub
For an SNAr reaction to be facile, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. pressbooks.pubscranton.edu These EWGs stabilize the negative charge of the Meisenheimer complex through resonance.
In this compound:
The acetyl group at C1 is a strong EWG and is para to the chlorine leaving group at C2. This positioning strongly activates the C2 position for nucleophilic attack.
The amino group at C4 is a strong electron-donating group (EDG). EDGs destabilize the negatively charged intermediate, thereby deactivating the ring towards SNAr.
The presence of both a powerful activating group (for SNAr) and a powerful deactivating group on the same ring creates a conflict. Under standard conditions, the deactivating effect of the amino group would likely make the SNAr reaction difficult. However, the reaction could potentially be induced under specific conditions. For instance, the amino group could be converted into a diazonium salt (-N2+), which is an exceptionally strong electron-withdrawing group and a good leaving group. This transformation would dramatically activate the ring for nucleophilic substitution.
Impact of Halogen Substituent on Aromatic Ring Reactivity
The chlorine substituent at the C2 position has a multifaceted impact on the reactivity of the aromatic ring.
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the ring through the sigma bond network. This inductive effect deactivates the ring, making it less reactive towards electrophiles compared to benzene. libretexts.org
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system. This resonance effect donates electron density to the ring, particularly at the ortho and para positions. libretexts.org While the inductive effect is stronger, the resonance effect is responsible for directing incoming electrophiles to the ortho and para positions.
Leaving Group Ability: In the context of nucleophilic aromatic substitution, the primary role of the chlorine atom is to serve as a leaving group. Its ability to be displaced is enhanced by the presence of the para-acetyl group, which can stabilize the intermediate formed upon nucleophilic attack. pressbooks.pub
Advanced Mechanistic Studies of Key Transformations
While specific experimental mechanistic studies on this compound are not widely available, its reaction pathways can be elucidated based on established chemical principles.
Elucidation of Reaction Pathways and Transition States
Electrophilic Aromatic Substitution: The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The attack of an electrophile (E+) at the C3 or C5 position is favored because the positive charge in the resulting arenium ion can be delocalized onto the nitrogen atom of the amino group. This provides a highly stable resonance contributor, significantly lowering the activation energy for the transition state leading to this intermediate. youtube.com Attack at the C6 position would not allow for this direct stabilization from the amino group and is therefore less favorable.
Nucleophilic Aromatic Substitution: The SNAr mechanism involves two main steps. scranton.edu
Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a tetrahedral Meisenheimer complex. The transition state for this step is high in energy. The electron-withdrawing acetyl group at the para position helps to stabilize the negative charge of this intermediate through resonance.
Elimination: The aromaticity is restored as the chloride ion is expelled, resulting in the substituted product. This step is typically fast.
Kinetic and Thermodynamic Analysis of Reactions
Without specific experimental data, a qualitative analysis of the kinetic and thermodynamic aspects can be made.
Electrophilic Aromatic Substitution:
Kinetics: The reaction is expected to be kinetically favorable and proceed at a reasonably fast rate. The powerful activating effect of the amino group lowers the activation energy, even with the presence of two deactivating groups. libretexts.org
Thermodynamics: The formation of a new C-E bond and the retention of the stable aromatic ring generally make these reactions thermodynamically favorable (exergonic).
Nucleophilic Aromatic Substitution:
Kinetics: The reaction is expected to be kinetically slow under normal conditions. The high activation energy required to form the Meisenheimer complex, which is destabilized by the electron-donating amino group, creates a significant kinetic barrier.
Table 2: Predicted Kinetic and Thermodynamic Features of Reactions
| Reaction Type | Kinetic Profile | Thermodynamic Profile | Key Influencing Factors |
|---|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | Fast; Low Activation Energy | Favorable (Exergonic) | Dominant activating effect of the -NH2 group. |
| Nucleophilic Aromatic Substitution (SNAr) | Slow; High Activation Energy | Potentially Favorable (Condition Dependent) | Conflicting effects: -COCH3 (activating) vs. -NH2 (deactivating). |
Advanced Spectroscopic and Analytical Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy serves as a powerful tool for the definitive structural assignment of 1-(4-Amino-2-chlorophenyl)ethanone. By analyzing the chemical environment of each proton and carbon atom, a detailed molecular picture can be constructed.
Proton (¹H) NMR Spectral Assignments and Conformational Analysis
The ¹H NMR spectrum of this compound provides crucial information about the number, connectivity, and chemical environment of the protons in the molecule. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern of the benzene (B151609) ring. The protons on the aromatic ring typically appear as distinct signals due to their different electronic environments influenced by the amino and chloro substituents. The amino group protons usually present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methyl protons of the acetyl group appear as a sharp singlet in the upfield region of the spectrum.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.5 - 7.5 | m |
| Amino (-NH₂) | 4.0 - 5.0 | br s |
| Acetyl (-CH₃) | 2.5 | s |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Analysis and Substituent Chemical Shifts
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the acetyl group is characteristically found in the downfield region of the spectrum. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing chloro group, leading to a predictable pattern of signals. organicchemistrydata.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~195 |
| Aromatic C-NH₂ | ~150 |
| Aromatic C-Cl | ~120 |
| Other Aromatic C | 115 - 135 |
| Acetyl (-CH₃) | ~28 |
Note: These are predicted values and may differ from experimental data.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. science.govyoutube.comemerypharma.comsdsu.edunih.gov
COSY (Correlation Spectroscopy) : This experiment establishes proton-proton couplings within the molecule. sdsu.edu For this compound, COSY would reveal the coupling between adjacent aromatic protons, helping to confirm their relative positions on the ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. emerypharma.comsdsu.edu It allows for the direct assignment of a proton's signal to its attached carbon's signal. For instance, the signal for the methyl protons can be definitively linked to the methyl carbon signal.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.orglibretexts.orgvscht.cz The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.netnih.govijert.org
Key expected vibrational frequencies include:
N-H stretching: The amino group will exhibit one or two sharp to moderately broad bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
C=O stretching: A strong, sharp absorption band around 1670-1690 cm⁻¹ is indicative of the carbonyl group of the ketone, with its exact position influenced by conjugation with the aromatic ring. vscht.cz
C-N stretching: This vibration typically appears in the 1250-1350 cm⁻¹ region.
C-Cl stretching: The carbon-chlorine bond will show a stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.
Aromatic C-H and C=C stretching: Bands corresponding to aromatic C-H stretching are found just above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. libretexts.org
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |
| Carbonyl (C=O) | C=O Stretch | 1670 - 1690 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Amine | C-N Stretch | 1250 - 1350 |
| Chloroalkane | C-Cl Stretch | 600 - 800 |
Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Pathway Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns. miamioh.eduuab.edunih.govunito.it
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound, which is C₈H₈ClNO. chemscene.com The experimentally determined mass should closely match the theoretical mass, confirming the molecular formula and ruling out other possibilities. csic.es The presence of a chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (M) and the M+2 peak in an approximate 3:1 ratio.
The analysis of fragmentation patterns in the mass spectrum can further corroborate the structure. Common fragmentation pathways for this molecule would likely involve the loss of the methyl group (CH₃), the acetyl group (CH₃CO), and cleavage of the aromatic ring.
Examination of Fragmentation Patterns for Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with an ionization method like electron impact (EI), the molecule fragments in a predictable manner, creating a unique fingerprint that helps to confirm its structure.
For this compound (molar mass: 169.61 g/mol ), the fragmentation pattern reveals key structural motifs. biosynth.com The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak, where the ratio of the molecular ion peak (M+) to the (M+2)+ peak is approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu
The primary fragmentation pathways involve cleavages adjacent to the carbonyl group and the aromatic ring. Common fragmentation patterns for aromatic ketones and amines include: libretexts.orglibretexts.org
α-Cleavage: The most common fragmentation for ketones involves the cleavage of the bond between the carbonyl carbon and an adjacent atom. For this molecule, two primary α-cleavages are expected:
Loss of a methyl radical (•CH₃), resulting in a prominent peak at m/z 154. This [M-15]⁺ fragment corresponds to the stable 4-amino-2-chlorobenzoyl cation.
Loss of the 4-amino-2-chlorophenyl radical, leading to the formation of an acylium ion [CH₃CO]⁺ at m/z 43. This is often a base peak in the spectra of methyl ketones.
Cleavage involving the amino group: The presence of the amino group can lead to the loss of ammonia (B1221849) (NH₃) or related fragments, particularly under certain ionization conditions. nih.gov The nitrogen rule also applies, where a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with this compound. libretexts.org
By analyzing these characteristic fragments, researchers can confidently confirm the identity and structural integrity of the synthesized this compound.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description |
| 169/171 | [C₈H₈ClNO]⁺ | Molecular Ion (M⁺) with characteristic 3:1 isotope pattern for Chlorine. |
| 154/156 | [C₇H₅ClNO]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |
| 126/128 | [C₆H₄Cl]⁺ | Loss of the acetyl group and amino group. |
| 43 | [C₂H₃O]⁺ | Acylium ion, formed by cleavage of the bond between the carbonyl and the ring. |
X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions
While spectroscopic methods provide valuable data on connectivity, X-ray crystallography offers an unambiguous determination of a molecule's three-dimensional structure in the solid state.
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Stereochemistry
Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. Although a specific crystal structure for this compound is not widely published, analysis of closely related acetophenone (B1666503) derivatives provides significant insight into the expected solid-state geometry. rsc.orgmissouri.edu
For a compound like this compound, single-crystal analysis would be expected to reveal:
The planarity of the benzene ring.
The orientation of the acetyl and amino groups relative to the ring. The acetyl group is likely to be slightly twisted out of the plane of the phenyl ring.
Intermolecular interactions, such as hydrogen bonding involving the amino group (N-H···O=C) and weaker C-H···O or C-H···π interactions, which dictate how the molecules pack together in the crystal lattice. rsc.orgmdpi.com These interactions are crucial for understanding the physical properties of the solid material.
Crystallographic studies on similar molecules, such as other substituted acetophenones, have shown that they often crystallize in common space groups like P2₁/n (monoclinic) or P-1 (triclinic). scispace.commdpi.com The precise cell parameters are unique to the specific compound and its crystalline form.
Table 2: Representative Crystallographic Parameters for a Substituted Acetophenone Derivative Note: This data is representative of a similar class of compounds, as specific data for this compound is not publicly available.
| Parameter | Representative Value | Description |
| Crystal System | Monoclinic | A common crystal system for organic molecules. scispace.com |
| Space Group | P2₁/n | A frequent space group indicating specific symmetry elements. nih.gov |
| a (Å) | ~17.8 | Unit cell dimension. scispace.com |
| b (Å) | ~7.1 | Unit cell dimension. scispace.com |
| c (Å) | ~6.3 | Unit cell dimension. scispace.com |
| β (°) | ~97.5 | Unit cell angle. scispace.com |
| V (ų) | ~789 | Volume of the unit cell. scispace.com |
| Z | 2-4 | Number of molecules in the unit cell. scispace.com |
Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis
Chromatography is indispensable for separating the target compound from impurities, starting materials, and byproducts. The choice of technique depends on the compound's volatility and polarity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. ajprd.com
Method development involves optimizing several parameters to achieve good separation (resolution), sharp peaks, and a reasonable analysis time. nih.gov Key parameters include:
Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for reversed-phase chromatography, offering excellent retention for moderately polar compounds. nih.govnih.gov
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. nih.gov The composition can be run in isocratic (constant composition) or gradient (varied composition) mode to ensure elution of all components. nih.gov
Flow Rate: Typically set around 1.0 mL/min for a standard 4.6 mm internal diameter column. nih.govnih.gov
Detection: UV detection is ideal, as the aromatic ring and carbonyl group in the molecule are strong chromophores. The detection wavelength would be set at one of the molecule's absorption maxima (λ_max), likely in the 254-280 nm range. nih.gov
Once developed, the method must be validated according to ICH guidelines to ensure it is accurate, precise, linear, specific, and robust for quantitative analysis. japsonline.com
Table 3: Typical Starting Parameters for HPLC Method Development
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of small organic molecules. nih.gov |
| Mobile Phase | Acetonitrile : Water (e.g., 70:30 v/v) | A common solvent system for compounds of moderate polarity. nih.gov |
| Flow Rate | 1.0 mL/min | Provides good efficiency without excessive pressure. nih.gov |
| Detection | UV at 254 nm | A common wavelength for detecting aromatic compounds. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Column Temp. | 25-40 °C | Controlled temperature ensures reproducible retention times. nih.gov |
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas Chromatography (GC) is best suited for analytes that are volatile and thermally stable. thermofisher.com Direct analysis of this compound by GC can be challenging due to the polar amino group, which can cause poor peak shape and interactions with the column. thermofisher.comresearchgate.net
To overcome this, derivatization is often employed to convert the polar N-H bond into a less polar, more volatile group. researchgate.netsigmaaldrich.com A common technique is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.comresearchgate.net This process replaces the active hydrogen on the amino group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively, increasing volatility and improving chromatographic performance. sigmaaldrich.com
Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with a detection method, provide the most comprehensive analytical data.
LC-MS (Liquid Chromatography-Mass Spectrometry): This is arguably the most powerful technique for the analysis of this compound. It combines the superior separation capabilities of HPLC with the definitive identification power of mass spectrometry. nih.govualberta.ca An LC-MS method would allow for the separation of the target compound from its impurities, with simultaneous confirmation of the molecular weight of each component. mdpi.com Tandem MS (LC-MS/MS) can be used to fragment the separated ions, providing structural information for each peak in the chromatogram. mdpi.com
GC-MS (Gas Chromatography-Mass Spectrometry): If the derivatization approach mentioned in 4.5.2 is used, GC-MS becomes an excellent tool. springernature.comnih.gov It provides separation of the derivatized compound and its volatile impurities, while the mass spectrometer provides a fragmentation pattern for each, allowing for positive identification. The mass spectrum of the derivatized compound will show a different molecular ion and fragmentation pattern reflecting the addition of the silyl (B83357) group. sigmaaldrich.com
These hyphenated methods are essential in modern research for impurity profiling, metabolite identification, and providing unequivocal evidence for the structure and purity of compounds like this compound.
Computational Chemistry and Theoretical Studies of 1 4 Amino 2 Chlorophenyl Ethanone
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy levels within the molecule.
Density Functional Theory (DFT) Applications for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.govresearchgate.net A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule, corresponding to its most stable three-dimensional structure. nih.govresearchgate.net For 1-(4-amino-2-chlorophenyl)ethanone, this process would determine the precise bond lengths, bond angles, and dihedral angles, such as the orientation of the acetyl group relative to the phenyl ring.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Reactivity
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. edu.krdnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a critical descriptor of molecular stability and reactivity. aablocks.com A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aablocks.com Conversely, a small gap suggests the molecule is more reactive. aablocks.com For this compound, the HOMO would likely be localized on the electron-rich amino group and the phenyl ring, while the LUMO would be centered on the electron-withdrawing acetyl group. While specific values for this compound are not readily published, a study on Tetrathiafulvalene (TTF) illustrates how these values are determined and how they can be influenced by the environment, such as different solvents. aablocks.com
Table 1: Illustrative Global Chemical Reactivity Descriptors for Tetrathiafulvalene (TTF) in Gas Phase and Water (Calculated at B3LYP/6-311++G level)
| Parameter | Gas Phase (eV) | Water (eV) |
| EHOMO | -5.109 | -5.263 |
| ELUMO | -1.237 | -1.317 |
| Energy Gap (Eg) | 3.872 | 3.946 |
| Ionization Potential (I) | 5.109 | 5.263 |
| Electron Affinity (A) | 1.237 | 1.317 |
| Hardness (η) | 1.936 | 1.973 |
| Softness (S) | 0.258 | 0.253 |
| Electrophilicity Index (ω) | 2.600 | 2.743 |
| Data sourced from a study on Tetrathiafulvalene for illustrative purposes. aablocks.com |
Fukui Functions and Condensed Reactivity Indices for Site Selectivity
Fukui functions are a conceptual DFT tool used to describe and predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. aablocks.com The function measures the change in electron density at a specific point in the molecule as the total number of electrons changes. sciepub.com To make this more practical for chemists, these functions are often "condensed" to individual atoms, resulting in condensed reactivity indices. youtube.com
There are three main types of condensed Fukui functions:
f+ : Predicts the site for a nucleophilic attack (where an electron is added).
f- : Predicts the site for an electrophilic attack (where an electron is removed).
f0 : Predicts the site for a radical attack.
For this compound, these indices would quantify the reactivity of each atom. For example, one would expect a high f- value on the nitrogen atom of the amino group, indicating its susceptibility to electrophilic attack. Conversely, the carbonyl carbon of the acetyl group would likely show a high f+ value, marking it as a prime site for nucleophilic attack. Studies on other molecules, such as N2 complexes, have successfully used condensed Fukui functions to identify how coordination to a metal alters the nucleophilicity of specific atoms. nih.gov
Electrostatic Potential Maps for Charge Distribution Analysis
An Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule, painted onto the electron density surface. rsc.org It provides an intuitive guide to the molecule's electrostatic properties. rsc.org The map uses a color scale, typically with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate or neutral potential. rsc.org
For this compound, an ESP map would likely show a strong negative potential (red) around the oxygen atom of the carbonyl group and a lesser negative potential around the nitrogen atom, due to their lone pairs of electrons. The hydrogens of the amino group and potentially the area around the electron-withdrawing chlorine atom might show a positive potential (blue). These maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how a molecule will orient itself when approaching another molecule or a biological receptor. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. mdpi.com An MD simulation calculates the forces between atoms using a classical physics model (a "force field") and solves Newton's equations of motion to track their trajectories.
For this compound, MD simulations could be used to explore its conformational landscape. This would involve analyzing the rotation around the single bond connecting the acetyl group to the phenyl ring and the bond connecting the amino group to the ring. Such simulations, often performed in a simulated solvent like water, reveal the most populated conformations and the energy barriers between them. This provides a dynamic picture of the molecule's flexibility and its interactions with surrounding solvent molecules, such as the formation and breaking of hydrogen bonds between the amino group and water. Although specific MD studies on this compound are lacking, the methodology has been extensively applied to understand the conformational behavior of peptides and other small molecules in solution.
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational modeling is a key component of modern SAR. By calculating various molecular descriptors (properties derived from the molecular structure), researchers can build quantitative structure-activity relationship (QSAR) models. These models are mathematical equations that correlate the descriptors with observed activity. nih.gov
For a series of derivatives of this compound, a QSAR study could be performed to understand how modifications to the structure affect a particular biological endpoint. Descriptors would include electronic properties (like HOMO/LUMO energies, atomic charges from DFT), steric properties (molecular volume, surface area), and lipophilic properties (LogP). For example, a model might reveal that increasing the negative electrostatic potential on the carbonyl oxygen enhances activity, guiding the synthesis of new, more potent analogues. Such SAR studies are crucial in drug discovery for optimizing lead compounds. sciepub.com
Ligand-Based and Structure-Based Drug Design Strategies
In modern medicinal chemistry, both ligand-based and structure-based drug design are crucial for identifying and optimizing lead compounds. nih.govnih.govnih.gov Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.govnih.gov This approach relies on the knowledge of molecules that are known to interact with the target. Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to LBDD, helping to build predictive models from a series of compounds with known activities. nih.govmdpi.com These models can then be used to design new molecules with improved potency.
Conversely, structure-based drug design (SBDD) is utilized when the 3D structure of the target protein or receptor has been determined, often through methods like X-ray crystallography or cryo-electron microscopy. nih.govnih.gov SBDD allows for the direct design of ligands that can fit into the target's binding site with high affinity and specificity. nih.govnih.gov The 4-amino-2-chloroacetophenone scaffold, present in this compound, serves as a valuable starting point or fragment in such design strategies due to its chemical functionalities that can be modified to enhance binding interactions. researchgate.net
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a key computational technique in structure-based drug design that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.netnih.gov This simulation helps in understanding the interactions between the ligand and the active site of the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For derivatives of this compound, docking studies can elucidate how modifications to the molecule affect its binding mode and affinity for a specific target. nih.gov For example, the amino and chloro groups on the phenyl ring, as well as the acetyl group, can be crucial for forming specific interactions with amino acid residues in a protein's binding pocket. mdpi.com While specific docking studies for this compound are not widely documented, the methodology is broadly applied to similar scaffolds to identify potential drug candidates. nih.govmdpi.com
Prediction of Binding Mechanisms and Affinity
Beyond just predicting the binding pose, computational methods can also estimate the binding affinity of a ligand to its target. nih.govnih.gov Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and neural network models are used to calculate the free energy of binding. nih.gov These calculations provide a quantitative measure of how strongly a ligand binds to a protein, which is a critical parameter in drug development. nih.govnih.gov By predicting the binding affinity of a series of compounds derived from this compound, researchers can prioritize which molecules to synthesize and test experimentally, thereby accelerating the drug discovery process. mdpi.comnih.gov
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are not only used in drug design but also for predicting the spectroscopic properties of molecules. These predictions can aid in the characterization and identification of newly synthesized compounds.
Theoretical NMR and IR Spectra Simulations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of molecules. nih.gov By calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of chemical bonds, it is possible to generate theoretical spectra that can be compared with experimental data. nih.govnmrdb.orgnmrdb.org For this compound, DFT calculations can predict the chemical shifts in its ¹H and ¹³C NMR spectra, as well as the positions of characteristic absorption bands in its IR spectrum, such as those for the carbonyl (C=O) stretching, N-H stretching of the amino group, and C-Cl stretching. nih.govnist.gov
Table 1: Predicted Spectroscopic Data for Related Compounds This table presents illustrative data for compounds structurally related to this compound, as specific theoretical spectra for the target compound are not available in the cited literature.
| Compound | Spectroscopy Type | Predicted Wavenumber/Chemical Shift | Reference |
|---|---|---|---|
| 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline | IR | C=O stretching ~1650 cm⁻¹ | nih.gov |
| 1-(4-Chlorophenyl)ethanone | ¹³C NMR | Carbonyl carbon ~196 ppm | spectrabase.com |
Theoretical Insights into Tautomerism and Isomerism
Molecules that can exist in readily interconvertible isomeric forms are said to exhibit tautomerism. Computational chemistry offers significant insights into the energetics and mechanisms of these transformations.
Computational Studies of Keto-Enol Tautomerization Energies
This compound can theoretically undergo keto-enol tautomerization, where the ketone form is in equilibrium with its enol isomer. masterorganicchemistry.comlibretexts.org Computational methods, particularly high-level ab initio and DFT calculations, can be used to determine the relative energies of the keto and enol tautomers. comporgchem.comnih.gov These calculations help in predicting which tautomer is more stable and the energy barrier for their interconversion. nih.gov The stability of the enol form can be influenced by factors such as intramolecular hydrogen bonding and the electronic effects of substituents on the aromatic ring. nih.gov While detailed computational studies on the keto-enol tautomerism of this compound are not prominently featured in the literature, the principles are well-established for similar acetophenone (B1666503) derivatives. nih.gov
Table 2: Factors Influencing Keto-Enol Tautomerism This table outlines general factors that are computationally analyzed to predict tautomeric equilibrium.
| Factor | Influence on Equilibrium | Computational Method | Reference |
|---|---|---|---|
| Solvent Polarity | Polar solvents can stabilize one tautomer over the other through hydrogen bonding. | Continuum Solvent Models (e.g., PCM, SMD) | comporgchem.comnih.gov |
| Intramolecular Hydrogen Bonding | Can significantly stabilize the enol form. | Geometry Optimization and Energy Calculation | nih.gov |
| Substituent Effects | Electron-donating or withdrawing groups can alter the relative stability of tautomers. | DFT Energy Calculations | nih.gov |
Biological Activity and Pharmacological Potential of 1 4 Amino 2 Chlorophenyl Ethanone Derivatives
Antimicrobial Activity
The antimicrobial properties of 1-(4-Amino-2-chlorophenyl)ethanone derivatives have been a key focus of many studies. These compounds have demonstrated the ability to inhibit the growth of a variety of pathogenic microorganisms, including bacteria and fungi.
Antibacterial Spectrum and Proposed Mechanisms of Action
Derivatives of this compound have exhibited a broad spectrum of antibacterial activity, proving effective against both Gram-positive and Gram-negative bacteria. For instance, certain 1H-benzo[f]chromene derivatives incorporating the 1-(4-chlorophenyl) moiety have shown significant inhibitory effects against bacteria such as Staphylococcus aureus, Bacillus subtilis, Staphylococcus epidermidis, Enterobacter cloacae, Escherichia coli, and Salmonella typhimurium. mdpi.com The antibacterial potency of some thiophenyl-pyrimidine derivatives has been reported to be even higher than that of established antibiotics like vancomycin (B549263) and methicillin, particularly against resistant strains such as MRSA and VREs. nih.gov
The proposed mechanism of action for some of these derivatives involves the inhibition of critical cellular processes. One such mechanism is the disruption of bacterial cell division through the inhibition of FtsZ polymerization and GTPase activity. nih.gov This interference with essential bacterial enzymes highlights the potential of these compounds as novel antibacterial agents with specific molecular targets.
| Derivative Type | Bacterial Strains Inhibited | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| 1H-benzo[f]chromene | S. aureus, B. subtilis, S. epidermidis, E. cloacae, E. coli, S. typhimurium | Not specified | mdpi.com |
| Thiophenyl-pyrimidine | MRSA, VREs | Inhibition of FtsZ polymerization and GTPase activity | nih.gov |
Antifungal Efficacy and Molecular Targets
In addition to their antibacterial properties, derivatives of this compound have demonstrated notable antifungal activity. Studies have shown their efficacy against various fungal pathogens, including Aspergillus fumigatus, Aspergillus flavus, and Candida species. mdpi.com Some N-{(2-(4-chlorophenyl) acetyl} amino alcohol derivatives have shown potential as better antifungal than antibacterial agents. researchgate.net
While the precise molecular targets for antifungal action are still under investigation for many derivatives, the disruption of the fungal cell membrane and inhibition of essential biosynthetic pathways are likely mechanisms. For example, the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, is a common target for antifungal drugs. The ability of these compounds to act as fungicidal agents suggests they may induce irreversible damage to fungal cells. mdpi.com
| Derivative Type | Fungal Strains Inhibited | Proposed Molecular Targets | Reference |
|---|---|---|---|
| 1H-benzo[f]chromene | A. fumigatus, A. flavus, C. albicans | Not specified, but fungicidal effects observed | mdpi.com |
| N-{(2-(4-chlorophenyl) acetyl} amino alcohols | Not specified | Not specified, but suggested to be better antifungal than antibacterial agents | researchgate.net |
Structure-Activity Relationships Governing Antimicrobial Properties
The antimicrobial efficacy of this compound derivatives is closely linked to their chemical structure. Structure-activity relationship (SAR) studies have begun to elucidate the key molecular features responsible for their biological activity. For instance, the presence of a chlorine atom on the phenyl ring is a common feature in many active compounds. mdpi.comresearchgate.net
The nature and position of substituents on the core structure significantly influence the antimicrobial spectrum and potency. For example, in a series of 2-amino-4-chloropyridine (B16104) derivatives, the type of aldehyde used in the synthesis played a crucial role in determining the biological activity against the tested microorganisms. researchgate.net Modifications to the amino group and the acetylphenyl moiety can also lead to variations in antimicrobial effects, highlighting the importance of these functional groups for interaction with microbial targets. Further SAR studies are essential for the rational design of more potent and selective antimicrobial agents based on this chemical scaffold.
Anticancer Activity
Beyond their antimicrobial effects, derivatives of this compound have garnered attention for their potential as anticancer agents. Research in this area has focused on evaluating their cytotoxicity against various cancer cell lines and understanding the underlying mechanisms of their antiproliferative effects.
Cytotoxicity Profiles Against Various Cancer Cell Lines
Derivatives of this compound have been tested against a range of human cancer cell lines, demonstrating varying degrees of cytotoxic activity. For example, certain thieno[2,3-d]pyrimidine (B153573) derivatives have shown antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.gov Similarly, other heterocyclic derivatives incorporating the arylpiperazine moiety have been reported to inhibit the growth of prostate cancer cell lines, including PC-3, DU-145, and LNCaP. mdpi.com
The antiproliferative effect of some 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives was found to be higher than that of the established anticancer drug cisplatin (B142131) against certain cancer cell lines. nih.gov The selectivity of these compounds is also a critical factor, with some derivatives showing lower cytotoxicity towards normal cell lines, suggesting a potential for targeted cancer therapy. nih.gov
| Derivative Type | Cancer Cell Lines Tested | Key Findings | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidines | MCF-7, MDA-MB-231 (breast) | Demonstrated antiproliferative activity. | nih.gov |
| Arylpiperazines | PC-3, DU-145, LNCaP (prostate) | Inhibited growth of prostatic tumor cell lines. | mdpi.com |
| 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles | HCV29T (bladder), SW707 (rectal), A549 (lung), T47D (breast) | Some compounds showed higher antiproliferative effect than cisplatin. | nih.gov |
Mechanistic Investigations of Antiproliferative Effects
Understanding the mechanisms by which these derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Preliminary investigations suggest that they may act through multiple pathways to inhibit cancer cell proliferation and induce cell death.
For some 2-amino-4-aryl-pyrimidine derivatives, the proposed mechanism involves the induction of apoptosis (programmed cell death) through the generation of intracellular reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. rsc.org This is often associated with the regulation of apoptosis-related proteins such as Bax and Bcl-2, and the activation of the caspase cascade. rsc.org Furthermore, some derivatives have been shown to suppress key signaling pathways involved in cancer cell growth and survival, such as the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways. rsc.org Molecular docking studies have also suggested potential molecular targets, such as MEK1 kinase, providing a basis for the rational design of more potent and specific anticancer compounds. rsc.org
Anti-Inflammatory and Antioxidant Properties
Derivatives of this compound often feature structural motifs, such as phenolic and amino groups, that are known to contribute to antioxidant and anti-inflammatory effects. The exploration of these properties is a significant area of research, aiming to harness their potential for therapeutic applications.
In Vitro and In Vivo Antioxidant Assays and Radical Scavenging Mechanisms
The antioxidant capacity of chemical compounds is frequently evaluated using a variety of in vitro and in vivo assays. These tests measure the ability of a substance to neutralize free radicals, which are unstable molecules implicated in cellular damage and various diseases. Common in vitro methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization test, and the ferric reducing antioxidant power (FRAP) assay. nih.govplos.org The DPPH assay, for instance, involves the discoloration of a methanolic solution of DPPH, with the percentage of scavenging effect indicating the antioxidant potential. nih.gov The ABTS assay similarly relies on the reduction of the ABTS radical cation. plos.org The FRAP method measures the reduction of a ferric iron complex to its ferrous form at a low pH. nih.gov
The mechanisms by which antioxidants scavenge free radicals are broadly categorized into hydrogen atom transfer (HAT) and single electron transfer (SET). nih.govnih.gov The SET mechanism can be further divided into single electron transfer followed by proton transfer (SET-PT) and sequential proton loss electron transfer (SPLET). nih.gov The dominant mechanism can be influenced by the chemical structure of the antioxidant and the polarity of the environment. nih.govscholaris.ca For example, in aqueous solutions, the SET-PT mechanism may become the dominant pathway for some molecules. nih.gov Lignans possessing catechol (3,4-dihydroxyphenyl) groups have demonstrated high radical scavenging capacity, which is a common structural feature in antioxidant compounds. rsc.org Computational studies using density functional theory (DFT) help in understanding these mechanisms by calculating parameters like bond dissociation enthalpy (BDE) and ionization potential (AIP), which are crucial for the HAT and SET pathways, respectively. nih.gov
Table 1: Common In Vitro Antioxidant Assays
| Assay Name | Principle | Measurement |
| DPPH Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing discoloration. plos.orgnih.gov | Decrease in absorbance at ~517 nm. plos.org |
| ABTS Radical Cation Decolorization Assay | Involves the reduction of the pre-formed blue-green ABTS radical cation by antioxidants to its colorless neutral form. | Decrease in absorbance at ~750 nm. |
| Ferric Reducing Antioxidant Power (FRAP) | Based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants. nih.gov | Formation of a colored ferrous-TPTZ complex, measured at 593 nm. nih.gov |
| Thiobarbituric Acid Reactive Substances (TBARS) | Measures lipid peroxidation by quantifying malondialdehyde (MDA), a byproduct that reacts with thiobarbituric acid (TBA) to form a pink-colored complex. nih.govnih.gov | Absorbance of the pink supernatant at ~532 nm. nih.govnih.gov |
Modulation of Inflammatory Pathways
Inflammation is a complex biological response implicated in numerous chronic diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) commonly target the cyclooxygenase (COX) enzyme, which is involved in prostaglandin (B15479496) synthesis. nih.gov Derivatives of this compound, particularly those incorporating other heterocyclic systems, are being investigated for their ability to modulate key inflammatory pathways.
Research has shown that certain amidrazone derivatives can significantly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in stimulated human peripheral blood mononuclear cells (PBMCs). nih.gov For instance, some derivatives have demonstrated a potent inhibitory effect on TNF-α secretion. nih.gov Similarly, anthraquinone (B42736) derivatives have been reported to exert anti-inflammatory activity by inhibiting inducible nitric oxide (iNO) and prostaglandin E2, with molecular docking studies suggesting modulation of COX-2 expression. nih.gov The search for new anti-inflammatory agents often focuses on developing compounds with high potency and selectivity towards inflammatory targets like COX-2 to minimize side effects associated with non-selective NSAIDs. nih.gov
Antileishmanial and Antimalarial Effects of Substituted Derivatives
The 4-aminoquinoline (B48711) scaffold is a cornerstone in the development of antimalarial drugs like chloroquine (B1663885) (CQ) and amodiaquine (B18356) (AQ). nih.gov Derivatives of this compound can serve as precursors for synthesizing compounds with this critical pharmacophore. The 7-chloro-4-aminoquinoline core is considered vital for antimalarial activity, primarily by inhibiting the formation of hemozoin in the parasite's food vacuole. nih.govnih.gov
Hybrid molecules that combine the 4-aminoquinoline core with other chemical moieties have shown promise against both drug-sensitive and drug-resistant strains of Plasmodium. nih.gov Studies on 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives have demonstrated significant suppression of parasitemia in mice infected with P. berghei. nih.gov Beyond malaria, these quinoline-based compounds have also shown potent activity against Leishmania mexicana, the parasite responsible for cutaneous leishmaniasis. nih.gov The mechanism of their leishmanicidal action has been linked to the induction of mitochondrial electrochemical membrane potential collapse in the parasite. nih.gov This dual activity highlights the potential of these substituted derivatives as broad-spectrum antiparasitic agents.
Table 2: Antiparasitic Activity of Selected Quinoline Derivatives
| Compound | Parasite | Activity Metric | Result | Reference |
| 4c | P. berghei | Average Survival Time | 16.7 ± 2.16 days | nih.gov |
| 4e | P. berghei | Average Survival Time | 14.4 ± 1.20 days | nih.gov |
| 4b | L. mexicana (promastigotes) | IC₅₀ | < 10 µM | nih.gov |
| 4c | L. mexicana (promastigotes) | IC₅₀ | < 10 µM | nih.gov |
| 4e | L. mexicana (promastigotes) | IC₅₀ | < 10 µM | nih.gov |
Other Emerging Biological Activities and Therapeutic Potential
The structural versatility of this compound derivatives has led to the discovery of a wide range of other biological activities. These emerging properties open new avenues for therapeutic development beyond their anti-inflammatory and antiparasitic roles.
One significant area is cancer therapy. A series of 4-amino-2-(thio)phenol derivatives, which share a core aminophenol structure, have been identified as potent inhibitors of protein kinases and angiogenesis. nih.gov Specifically, compound 5i from this series effectively inhibited protein kinase B/AKT and ABL tyrosine kinase and showed antiangiogenic activity comparable to the drug Pazopanib in in vitro assays. nih.gov Furthermore, sulfonamide derivatives of quinoxaline (B1680401) 1,4-dioxides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors. rsc.org These compounds demonstrated good inhibitory activity against several CA isoforms and showed antiproliferative effects against breast cancer cells, particularly under hypoxic conditions. rsc.org Other studies have reported that ethanone (B97240) derivatives can act as potent inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. nih.gov
Table 3: Summary of Emerging Biological Activities
| Biological Activity | Target/Assay | Compound Class | Reference |
| Protein Kinase Inhibition | Protein kinase B/AKT, ABL tyrosine kinase | 4-amino-2-(thio)phenol derivatives | nih.gov |
| Antiangiogenic Activity | HUVEC tube formation, Rat thoracic aorta rings | 4-amino-2-(thio)phenol derivatives | nih.gov |
| Carbonic Anhydrase Inhibition | CA IX isozyme | Sulfonamide-derived quinoxaline 1,4-dioxides | rsc.org |
| Antiproliferative Activity | MCF-7 breast cancer cells | Sulfonamide-derived quinoxaline 1,4-dioxides | rsc.org |
| Acetylcholinesterase Inhibition | AChE enzyme | 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones | nih.gov |
Mechanistic-Based Biological Investigations
Understanding the precise molecular mechanisms and identifying the biological targets of these derivatives are crucial for their development as therapeutic agents. Modern chemical biology and computational approaches are instrumental in these investigations.
Identification and Validation of Biological Targets
The identification of a drug's molecular target is a critical step in drug discovery. rsc.org A variety of methods are employed for this purpose. Network pharmacology, for example, uses bioinformatic analysis to predict the potential targets of a compound by analyzing drug-target and gene databases. mdpi.com This approach was used to identify MEK1 and ERK1/2 as potential targets for a synthetic tetrahydroisoquinoline derivative in mediating non-small-cell lung cancer apoptosis. mdpi.com
For infectious diseases, target identification is equally vital for developing new therapeutics to overcome resistance. nih.gov In the case of leishmaniasis, M17 leucyl-aminopeptidase (LAP) was investigated as a potential drug target. nih.gov Using RapidFire mass spectrometry, selective inhibitors of Leishmania major LAP were identified. nih.gov Target validation was subsequently achieved by demonstrating that overexpression of the LmLAP enzyme in the parasite led to reduced susceptibility to these inhibitors. nih.gov Thermal proteome profiling further confirmed that the inhibitors selectively bind to and stabilize M17 LAPs, validating it as a promising therapeutic target. nih.gov
Table 4: Methods for Biological Target Identification and Validation
| Method | Description | Application Example | Reference |
| Network Pharmacology | An in silico approach that integrates drug-target and gene interaction networks to predict a compound's molecular targets and mechanisms. | Identifying ERK1/2 and MEK1 as targets for an anticancer compound. mdpi.com | mdpi.com |
| RapidFire Mass Spectrometry | A high-throughput screening method used to identify inhibitors of a specific enzyme by measuring its activity. | Identifying selective inhibitors of Leishmania major leucyl-aminopeptidase (LmLAP). nih.gov | nih.gov |
| Target Overexpression | A validation technique where the suspected target protein is overexpressed in cells to see if it confers resistance to the inhibitor. | Overexpression of LmLAP in L. major reduced susceptibility to inhibitors, confirming it as the target. nih.gov | nih.gov |
| Thermal Proteome Profiling | Measures the change in thermal stability of proteins across the proteome upon ligand binding. Target proteins are stabilized by the drug. | Confirming the selective binding of inhibitors to M17 LAPs in Leishmania. nih.gov | nih.gov |
| Molecular Docking | A computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Identifying structural features required for effective binding to the COX-2 enzyme. nih.gov | nih.gov |
Elucidation of Biochemical Pathways Modulated by the Compound and its Derivatives
The therapeutic effects of chemical compounds are intrinsically linked to their interaction with specific biochemical pathways. For derivatives of scaffolds related to this compound, research has identified several key molecular targets and pathways through which they exert their biological activity. These derivatives have shown potential in areas ranging from combating antibiotic resistance to cancer therapy by modulating specific enzymes and cellular signaling cascades.
One significant area of activity is the inhibition of enzymes crucial for pathogen survival. For instance, derivatives of 1-phenyl-2-(phenylamino)ethanone have been identified as potential inhibitors of the MCR-1 protein. nih.gov This protein confers resistance to colistin, a last-resort antibiotic against multidrug-resistant Gram-negative bacteria. nih.gov The mechanism of action involves the inhibitor molecule occupying a shallow depression in the catalytic domain of MCR-1. Molecular docking studies suggest that specific interactions, such as hydrogen bonding with key amino acid residues like Glu246 and Thr285, are crucial for this inhibitory activity. nih.gov By blocking the MCR-1 enzyme, these compounds can restore the efficacy of polymyxin (B74138) antibiotics. nih.gov
In the context of cancer and other diseases involving ion channel dysregulation, derivatives of related structures have been shown to target specific channels. For example, a class of inhibitors derived from the (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide (Ani9) scaffold are potent and selective inhibitors of Anoctamin 1 (ANO1), a calcium-activated chloride channel. nih.gov ANO1 is overexpressed in various carcinomas, and its activity is linked to cell proliferation, migration, and invasion. nih.gov The derivatives modulate this pathway by directly inhibiting the channel's function, which in turn reduces the protein levels of ANO1 in cancer cells and significantly inhibits their proliferation. nih.gov
Furthermore, derivatives of quinolin-2(1H)-one have demonstrated potent anti-hepatitis B virus (HBV) activity. nih.gov The biochemical mechanism for these compounds involves the modulation of viral gene expression. A promising compound from this class was found to enhance the transcript activity of HBV enhancer I (ENI) and enhancer II (ENII), which are critical regulatory elements for HBV gene expression and replication. nih.gov This suggests that the antiviral effect is mediated through interference with the transcriptional machinery of the virus. nih.gov
Another important pathway targeted by related heterocyclic compounds, specifically 4-thiazolidinone (B1220212) derivatives, is the inhibition of human dihydroorotate (B8406146) dehydrogenase (hDHODH). nih.gov This enzyme is a key player in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for cell proliferation. The inhibition of hDHODH is a validated strategy for the treatment of autoimmune diseases and cancer. nih.gov The binding mode for these inhibitors involves interactions with amino acid residues in the enzyme's active site, highlighting a direct modulation of a critical metabolic pathway. nih.gov
Role of Specific Substituents (e.g., Halogens, Electron-Withdrawing/Donating Groups) on Bioactivity
The biological activity of derivatives based on aromatic ketone scaffolds is highly dependent on the nature and position of various substituents on the phenyl rings. Structure-activity relationship (SAR) studies reveal that halogens, electron-withdrawing groups, and electron-donating groups play a pivotal role in determining the potency and selectivity of these compounds.
Halogen atoms, particularly chlorine and bromine, are frequently incorporated into the design of bioactive molecules to enhance their efficacy. In a series of theophylline-1,2,4-triazole derivatives, a 4-chlorophenyl moiety resulted in significantly higher inhibitory activity against the HCV serine protease enzyme compared to the unsubstituted phenyl or other substituted analogues. frontiersin.org Similarly, for thio-derivatives of 2-hydroxy-1,4-naphthoquinone (B1674593) investigated for antiplatelet activity, the presence of a bromine atom on the thiophenyl ring was critical. The derivative 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione was the most potent inhibitor of platelet aggregation induced by both TRAP-6 and collagen. frontiersin.org The position of the halogen is also crucial; for instance, moving the bromo substituent from the para (compound 4 ) to the ortho position (compound 2 ) on the phenyl ring led to a decrease in antiplatelet activity. frontiersin.org
The electronic properties of substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—profoundly influence molecular interactions and, consequently, biological activity. In a study of theophylline-1,2,4-triazole derivatives tested for antimicrobial activity, a compound with an electron-donating methyl (CH₃) group at the para-position of the anilide ring showed the highest activity against E. coli. frontiersin.org Conversely, another derivative with methyl groups at both the meta and para positions was the most potent against B. subtilis. frontiersin.org This demonstrates that the substituent's effect can be pathogen-specific.
The following tables summarize the structure-activity relationships for different classes of related derivatives:
Table 1: SAR of Theophylline-1,2,4-triazole Derivatives against HCV Serine Protease Data sourced from a study on theophylline-linked 1,2,4-triazole (B32235) compounds. frontiersin.org
| Compound | Substituent on Phenyl Ring | IC₅₀ (mg/mL) |
|---|---|---|
| 4b | 2-Chloro | - |
| 4c | 4-Chloro | 0.015 ± 0.25 |
Note: A lower IC₅₀ value indicates higher potency.
Table 2: SAR of Lawsone Thio-Derivatives on Collagen-Induced Platelet Aggregation Data sourced from a study on thio-derivatives of 2-hydroxy-1,4-naphthoquinone. frontiersin.org
| Compound | Substituent on Thiophenyl Ring | IC₅₀ (µM) |
|---|---|---|
| 2 | 2-Bromo | > 100 |
Note: A lower IC₅₀ value indicates higher inhibitory activity.
Applications of 1 4 Amino 2 Chlorophenyl Ethanone in Advanced Organic Synthesis
Precursor in Heterocyclic System Synthesis
1-(4-Amino-2-chlorophenyl)ethanone serves as a versatile starting material for the synthesis of a wide array of heterocyclic compounds. Its reactive amino and acetyl groups provide key functionalities for cyclization reactions, leading to the formation of various ring systems with significant applications in medicinal chemistry and material science.
Formation of Thiophene, Oxazole (B20620), Triazole, Pyrimidine (B1678525), Pyridine (B92270), Quinolone, Coumarin (B35378), Imidazopyrimidine, Pyridoimidazole, and Triazolo[1,5-a]pyridine Systems
The inherent reactivity of this compound allows for its utilization in the construction of diverse heterocyclic frameworks.
Thiophene: Thiophene derivatives can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide or Lawesson's reagent. pharmaguideline.comorganic-chemistry.orgwikipedia.org Another common method is the Gewald aminothiophene synthesis, which utilizes a ketone, an activated nitrile, and elemental sulfur in the presence of a base. pharmaguideline.com These methods can be adapted to use this compound or its derivatives to produce thiophenes with specific substitution patterns.
Oxazole: The synthesis of oxazole rings can be achieved through several pathways. One common method involves the reaction of α-haloketones with amides, a process known as the Robinson-Gabriel synthesis. Alternatively, β-acylamino ketones can undergo cyclization to form oxazoles. organic-chemistry.org this compound can be a precursor to these intermediates, enabling the formation of substituted oxazoles. For instance, α-bromination of the ethanone (B97240) followed by reaction with an appropriate amide would lead to an oxazole derivative.
Triazole: 1,2,4-Triazoles can be synthesized from this compound through multi-step sequences. chemicaljournals.com For example, the ethanone can be converted into an intermediate such as an amidine, which can then undergo cyclization with hydrazines or other reagents to form the triazole ring. isres.org Another approach involves the reaction of the ethanone with reagents like aminoguanidine. nih.gov
Pyrimidine: Pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea (B33335). organic-chemistry.org this compound can be transformed into a suitable 1,3-dicarbonyl equivalent, such as an enaminone, which can then be cyclized to form the pyrimidine ring. chemicaljournals.com For instance, reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can yield an enaminone that subsequently reacts with urea or a substituted amidine to form a pyrimidine derivative. chemicaljournals.com
Pyridine: While direct synthesis from this compound is less common, this compound can be a precursor to intermediates used in pyridine synthesis, such as enaminones or other unsaturated systems that can undergo cyclization reactions.
Quinolone: Quinolone derivatives are important scaffolds in medicinal chemistry. nih.gov Their synthesis can be achieved through various methods, including the Camps cyclization, which involves the intramolecular cyclization of an o-acylaminoacetophenone. wikipedia.org this compound can be acylated on the amino group and then subjected to cyclization conditions to yield a 4-quinolone derivative. wikipedia.orgorganic-chemistry.org
Coumarin: Coumarins, or benzopyran-2-ones, are typically synthesized via reactions like the Pechmann condensation, Perkin reaction, or Knoevenagel condensation. nih.gov Although not a direct starting material in these classical methods, this compound could be chemically modified to create intermediates suitable for coumarin synthesis.
Imidazopyrimidine, Pyridoimidazole, and Triazolo[1,5-a]pyridine Systems: The synthesis of these fused heterocyclic systems often involves the construction of the initial monocyclic heterocycle (imidazole, pyridine, or triazole) followed by annulation of the second ring. This compound can be a key building block for creating the initial heterocyclic intermediate, which is then further elaborated to form the final fused system.
Synthesis of Thiazole (B1198619) Derivatives
The Hantzsch thiazole synthesis is a classic method for preparing thiazole derivatives, involving the reaction of an α-haloketone with a thioamide. nih.gov this compound can be readily converted to the corresponding α-haloketone, which can then be reacted with various thioamides to produce a range of 2,4-disubstituted thiazoles. nih.govorganic-chemistry.org
Another approach involves the reaction of acetophenones with thiourea (B124793) in the presence of an oxidizing agent like iodine. youtube.com This method can be applied to this compound to yield aminothiazole derivatives. The resulting amino group on the thiazole ring can be further functionalized.
| Starting Material | Reagent(s) | Heterocyclic Product | Reference |
| This compound | α-halogenating agent, Thioamide | Thiazole derivative | nih.gov |
| This compound | Thiourea, Iodine | Aminothiazole derivative | youtube.com |
Synthesis of Pyrazoline Derivatives
Pyrazolines, or dihydropyrazoles, are commonly synthesized by the condensation reaction of an α,β-unsaturated ketone (chalcone) with hydrazine (B178648) or its derivatives. mdpi.compjsir.orgresearchgate.net Therefore, this compound first serves as a key reactant in the synthesis of chalcones, which are then cyclized to form pyrazolines. The initial step is a Claisen-Schmidt condensation of the ethanone with an appropriate aldehyde to yield the chalcone (B49325) intermediate. Subsequent reaction with hydrazine hydrate (B1144303) leads to the formation of the pyrazoline ring. mdpi.compjsir.org
| Intermediate | Reagent | Heterocyclic Product | Reference |
| Chalcone (from this compound) | Hydrazine hydrate | Pyrazoline derivative | mdpi.compjsir.orgresearchgate.net |
Synthesis of Quinoline Derivatives
Quinoline derivatives can be synthesized from this compound through several strategies. One common method is the Friedländer annulation, which involves the reaction of an o-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group, such as a ketone or an aldehyde. In this case, this compound can react with various carbonyl compounds in the presence of a base or acid catalyst to yield substituted quinolines.
Alternatively, the amino group of this compound can be modified, for instance, by reaction with ethylenediamine (B42938) or 1,4-diaminobutane, to introduce a side chain with a terminal amino group. nih.gov This functionalized intermediate can then be used in subsequent cyclization reactions to build more complex quinoline-based structures. nih.gov The conversion of coumarin derivatives using hydrazine hydrate can also lead to quinolin-2-one structures. sapub.org
Intermediate in Chalcone Synthesis
Chalcones are α,β-unsaturated ketones that serve as important precursors for the synthesis of various flavonoids and other heterocyclic compounds. This compound is a valuable intermediate in the preparation of chalcones.
Role in Claisen-Schmidt Condensation Reactions
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone. chemrevlett.comresearchgate.net In this context, this compound acts as the ketone component. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. chemrevlett.comresearchgate.net The ethanone is deprotonated at the α-carbon to form an enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the chalcone.
The amino group on the phenyl ring of this compound can influence the reactivity and can also be a site for further functionalization in the resulting chalcone. nih.gov A variety of aromatic and heterocyclic aldehydes can be employed in this reaction, leading to a diverse library of chalcone derivatives. nih.govitmedicalteam.pl
| Ketone | Aldehyde | Base | Product | Reference |
| This compound | Various aromatic/heterocyclic aldehydes | NaOH or KOH | Substituted chalcone | chemrevlett.comresearchgate.net |
Derivatization of Chalcones for Pharmacological Exploration
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of compounds renowned for their broad spectrum of pharmacological activities. clearsynth.comsigmaaldrich.com The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation, which involves the reaction of an acetophenone (B1666503) with an aromatic aldehyde. clearsynth.com this compound serves as a valuable precursor in the synthesis of amino chalcone derivatives, which have been the subject of significant pharmacological investigation. researchgate.netmdpi.com
The presence of the amino group on the chalcone scaffold, derived from this compound, is often associated with enhanced biological efficacy. researchgate.netmdpi.com Research has demonstrated that the modification of this amino group can lead to derivatives with potent antiproliferative activities against various human cancer cell lines. researchgate.netmdpi.com For instance, a study on amino chalcone derivatives revealed that some compounds exhibited moderate to good activity against MGC-803, HCT-116, and MCF-7 human cancer cells. researchgate.net
Furthermore, the derivatization of chalcones synthesized from precursors like this compound can yield compounds with significant antimicrobial properties. aablocks.com The introduction of different substituents on the aromatic rings of the chalcone backbone allows for the fine-tuning of their biological activity, leading to the discovery of potent antibacterial and antifungal agents. The exploration of these derivatives continues to be an active area of research in the quest for new therapeutic agents. clearsynth.comaablocks.com
Building Block for Pharmaceutical Intermediates and Lead Compounds
The strategic placement of reactive functional groups makes this compound a crucial starting material for the synthesis of a wide array of pharmaceutical intermediates and lead compounds. Its ability to participate in various cyclization and condensation reactions has been extensively leveraged in drug discovery programs.
Role in the Design and Synthesis of Drug Candidates
A comprehensive review of 1-(4-substituted-aminophenyl) ethanones highlights the importance of these compounds as intermediates in the synthesis of a multitude of synthetically useful and novel heterocyclic systems. nih.gov The synthesis of this compound hydrochloride is specifically mentioned as a key step, opening pathways to various heterocyclic scaffolds such as thiophenes, oxazoles, triazoles, pyrimidines, and quinolones. nih.gov These heterocyclic motifs are prevalent in a vast number of marketed drugs and clinical candidates, underscoring the significance of this compound as a foundational building block.
For example, the amino and acetyl groups of this compound can be manipulated to construct complex molecular architectures. The amino group can act as a nucleophile or be transformed into other functional groups, while the acetyl group is a handle for condensation and cyclization reactions. This versatility allows medicinal chemists to systematically build libraries of compounds for screening against various biological targets. The synthesis of pyrimidine derivatives, a class of compounds with a wide range of biological activities, can be initiated from chalcones derived from this starting material. researchgate.net
| Reactant 1 | Reactant 2 | Resulting Heterocycle | Potential Application |
| This compound | Aromatic Aldehyde | Chalcone | Intermediate for Pyrimidines |
| Chalcone Derivative | Guanidine (B92328) | Pyrimidine | Drug Discovery |
| This compound | Thiourea | Thiazole | Pharmaceutical Intermediate |
| This compound | Hydrazine Derivative | Pyrazole | Bioactive Compound |
Synthesis of Chiral Amines and Related Stereoselective Transformations
The synthesis of enantiomerically pure chiral amines is a critical endeavor in the pharmaceutical industry, as the stereochemistry of a drug molecule often dictates its pharmacological activity and safety profile. This compound, being a prochiral ketone, is a suitable substrate for stereoselective transformations to produce chiral amines.
One of the most elegant and efficient methods for the asymmetric synthesis of chiral amines is through the Pudovik reaction, which involves the nucleophilic addition of phosphites to imines. orgsyn.org This can be achieved with high stereoselectivity by using chiral auxiliaries. For instance, an imine can be formed from this compound and a chiral amine, which then undergoes diastereoselective addition of a phosphite. Subsequent removal of the chiral auxiliary would yield the desired enantiomerically enriched α-aminophosphonate, a precursor to α-aminophosphonic acids which are known for their diverse biological activities. orgsyn.org
Another approach involves the stereoselective reduction of the ketone functionality. While specific examples for this compound are not extensively documented in readily available literature, established methods for the asymmetric reduction of prochiral ketones can be applied. These methods often employ chiral catalysts, such as those based on ruthenium complexes with chiral ligands, to achieve high enantioselectivity. The resulting chiral alcohol can then be converted to the corresponding chiral amine through various synthetic routes.
| Transformation | Method | Product | Significance |
| Prochiral Ketone to Chiral Amine | Pudovik Reaction with Chiral Auxiliary | Enantiomerically Enriched α-Aminophosphonate | Access to Chiral α-Aminophosphonic Acids |
| Prochiral Ketone to Chiral Alcohol | Asymmetric Catalytic Reduction | Enantiomerically Enriched Alcohol | Intermediate for Chiral Amine Synthesis |
Development of Novel Reagents and Catalysts in Organic Transformations
The development of novel reagents and catalysts is a cornerstone of innovation in organic synthesis, enabling more efficient, selective, and sustainable chemical transformations. While the primary applications of this compound reported in the literature are as a building block for bioactive molecules, its potential use in the development of new reagents and catalysts remains an area with limited exploration.
Based on the available literature, there are no prominent, well-documented examples of this compound or its direct derivatives being utilized as standalone reagents or catalysts for broader organic transformations. Its utility appears to be predominantly as a substrate that is incorporated into the final product rather than acting as a catalytic species.
Future research could, however, explore the potential of metal complexes derived from this compound or its derivatives as catalysts. The presence of both a coordinating amino group and a carbonyl group could allow for the formation of stable metal complexes with potential catalytic activity. Additionally, the development of chiral derivatives of this compound could open avenues for its use as an organocatalyst in asymmetric reactions. As of now, this remains a prospective area for investigation within the field of organic chemistry.
Q & A
Q. Table: Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Dihedral Angle (°) | 3.14 |
| Bond Length (C=O) | 1.21 Å |
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
Advanced: How can reaction conditions be optimized for synthesizing heterocyclic derivatives from this compound?
Methodological Answer:
- Case Study (Indole Synthesis):
- Step 1: Condense with hydrazine (1:1.2 molar ratio) in refluxing ethanol (6 h).
- Step 2: Cyclize using POCl₃ at 80°C .
- Optimization Parameters:
- Temperature: >70°C ensures complete cyclization.
- Catalyst: K₂CO₃ increases yield by 15% compared to NaOAc .
Advanced: What contradictions exist in reported synthetic yields, and how can they be resolved?
Methodological Answer:
- Observed Discrepancies: Yields vary from 70–95% for similar routes .
- Root Causes:
- Solvent purity (anhydrous vs. technical grade).
- Reaction time (2–6 h) .
- Resolution:
- Use Design of Experiments (DoE) to test variables (e.g., solvent, temperature).
- Validate via independent replication .
Basic: What are the key applications of this compound in materials science?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
